N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-fluorobenzohydrazide
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Overview
Description
N’~1~-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is a synthetic organic compound characterized by the presence of a benzodioxole ring substituted with chlorine and a fluorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-fluorobenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N’~1~-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of N’~1~-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to induce cell cycle arrest and apoptosis in cancer cells. It may interact with tubulin, disrupting microtubule dynamics and leading to mitotic blockade .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and have shown anticancer activity.
N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine: Similar in structure and used in pharmacological evaluations.
Uniqueness
N’~1~-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is unique due to the presence of both the benzodioxole and fluorobenzohydrazide moieties, which contribute to its distinct chemical and biological properties. Its specific substitution pattern and the resulting electronic effects make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10ClFN2O3 |
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Molecular Weight |
320.70 g/mol |
IUPAC Name |
N-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C15H10ClFN2O3/c16-12-6-14-13(21-8-22-14)5-10(12)7-18-19-15(20)9-1-3-11(17)4-2-9/h1-7H,8H2,(H,19,20)/b18-7- |
InChI Key |
FSKJWLSBSHYMQX-WSVATBPTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N\NC(=O)C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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